Cas no 16106-34-6 (8-Methylazocan-2-one)

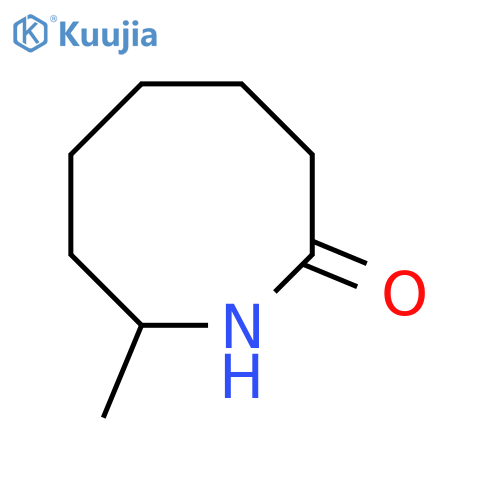

8-Methylazocan-2-one structure

商品名:8-Methylazocan-2-one

8-Methylazocan-2-one 化学的及び物理的性質

名前と識別子

-

- SCHEMBL10382344

- 16106-34-6

- KOVHBGKCVHEYQL-UHFFFAOYSA-N

- EN300-7434297

- 8-methylazocan-2-one

- AKOS006354819

- 8-methylperhydroazocin-2-one

- 8-Methylazocan-2-one

-

- インチ: 1S/C8H15NO/c1-7-5-3-2-4-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10)

- InChIKey: KOVHBGKCVHEYQL-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCCCC(C)N1

計算された属性

- せいみつぶんしりょう: 141.115364102g/mol

- どういたいしつりょう: 141.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 29.1Ų

8-Methylazocan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7434297-10.0g |

8-methylazocan-2-one |

16106-34-6 | 95% | 10.0g |

$6390.0 | 2024-05-24 | |

| 1PlusChem | 1P028IQS-1g |

8-methylazocan-2-one |

16106-34-6 | 95% | 1g |

$1898.00 | 2023-12-20 | |

| 1PlusChem | 1P028IQS-2.5g |

8-methylazocan-2-one |

16106-34-6 | 95% | 2.5g |

$3662.00 | 2023-12-20 | |

| Enamine | EN300-7434297-0.1g |

8-methylazocan-2-one |

16106-34-6 | 95% | 0.1g |

$515.0 | 2024-05-24 | |

| Enamine | EN300-7434297-1.0g |

8-methylazocan-2-one |

16106-34-6 | 95% | 1.0g |

$1485.0 | 2024-05-24 | |

| Enamine | EN300-7434297-2.5g |

8-methylazocan-2-one |

16106-34-6 | 95% | 2.5g |

$2912.0 | 2024-05-24 | |

| Enamine | EN300-7434297-5.0g |

8-methylazocan-2-one |

16106-34-6 | 95% | 5.0g |

$4309.0 | 2024-05-24 | |

| Enamine | EN300-7434297-0.05g |

8-methylazocan-2-one |

16106-34-6 | 95% | 0.05g |

$344.0 | 2024-05-24 | |

| 1PlusChem | 1P028IQS-100mg |

8-methylazocan-2-one |

16106-34-6 | 95% | 100mg |

$699.00 | 2024-06-20 | |

| 1PlusChem | 1P028IQS-50mg |

8-methylazocan-2-one |

16106-34-6 | 95% | 50mg |

$487.00 | 2024-06-20 |

8-Methylazocan-2-one 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

16106-34-6 (8-Methylazocan-2-one) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 68551-17-7(Isoalkanes, C10-13)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬